
3-Methyl-2-buten-2-ylboronic acid
Vue d'ensemble
Description
3-Methyl-2-buten-2-ylboronic acid is a reactant involved in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .
Synthesis Analysis
The synthesis of 3-Methyl-2-buten-2-ylboronic acid involves several steps. It is used as a reactant in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .
Molecular Structure Analysis
The molecular formula of 3-Methyl-2-buten-2-ylboronic acid is C5H11BO2. It has a molecular weight of 113.95 . The structure includes a boronic acid group attached to a 3-methyl-2-butenyl group.
Chemical Reactions Analysis
3-Methyl-2-buten-2-ylboronic acid is involved in various chemical reactions. It is used in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .
Physical And Chemical Properties Analysis
3-Methyl-2-buten-2-ylboronic acid is a solid substance . Its melting point is between 173-178°C . The compound’s empirical formula is C5H11BO2 .
Applications De Recherche Scientifique
Dye Synthesis
The compound is involved in the synthesis of 8-alkenylboronpyrromethene dyes. These dyes have applications in laser technology, photodynamic therapy, and as probes for biological imaging due to their fluorescence properties .
Addition Reactions
3-Methyl-2-buten-2-ylboronic acid undergoes addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes. This process is crucial for modifying molecular structures in the development of new chemical entities .
Arylation of Methyl o-Formylbenzoates
The compound is used for the arylation of methyl o-formylbenzoates, which is a key step in synthesizing aromatic compounds that are prevalent in many drugs and agrochemicals .
Synthesis of tert-Butanesulfinyl α-Branched Allylic Amines
It is also used in the synthesis of tert-butanesulfinyl α-branched allylic amines. These amines are important intermediates in organic synthesis, particularly in the production of pharmaceuticals and biologically active molecules .
Mécanisme D'action
Target of Action
3-Methyl-2-buten-2-ylboronic acid is a versatile reactant used in various chemical reactions . The primary targets of this compound are the molecules it reacts with, which can vary depending on the specific reaction.
Mode of Action
This compound is known to participate in several types of reactions. For instance, it can be involved in the synthesis of 8-alkenylboronpyrromethene dyes, arylation of methyl o-formylbenzoates, and the synthesis of tert-butanesulfinyl α-branched allylic amines . It can also undergo addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-2-buten-2-ylboronic acid are largely dependent on the specific reactions it participates in. For example, in the synthesis of 8-alkenylboronpyrromethene dyes, it can contribute to the formation of carbon-carbon bonds between a boronic acid and a vinyl or aryl halide.
Result of Action
The molecular and cellular effects of 3-Methyl-2-buten-2-ylboronic acid’s action are primarily determined by the specific reactions it participates in. For instance, in the synthesis of 8-alkenylboronpyrromethene dyes, it contributes to the formation of complex organic molecules with potential applications in various fields .
Action Environment
The action, efficacy, and stability of 3-Methyl-2-buten-2-ylboronic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
3-methylbut-2-en-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWZTRGTFWBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584536 | |
| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-buten-2-ylboronic acid | |
CAS RN |
870777-16-5 | |
| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



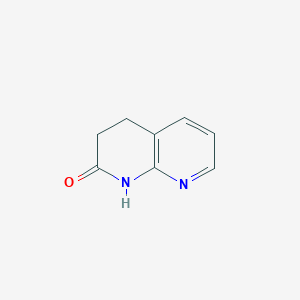
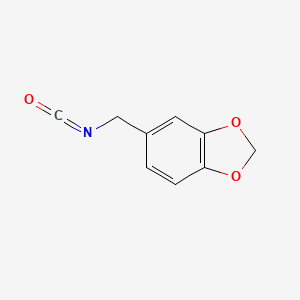
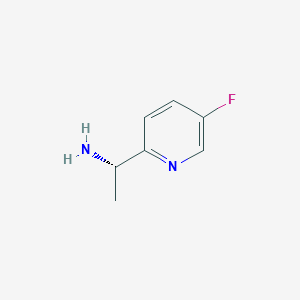
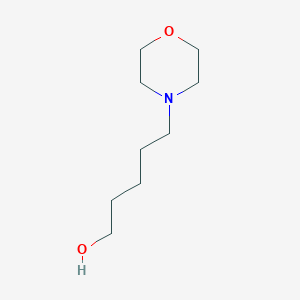
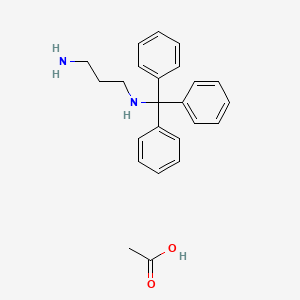
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
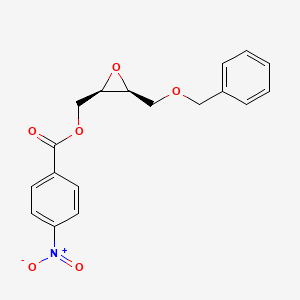
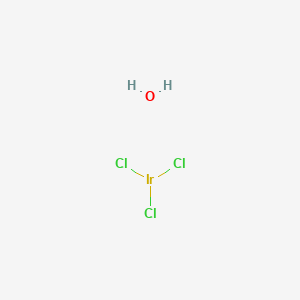



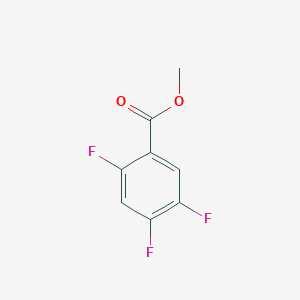
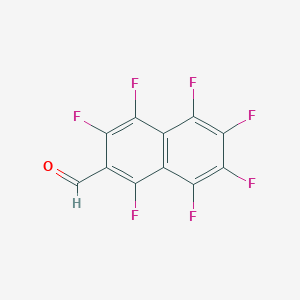
![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)